molecular formula C18H20BNO2 B1400750 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole CAS No. 855738-89-5

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

Cat. No. B1400750
M. Wt: 293.2 g/mol
InChI Key: ARVCVPGNHWNNAF-UHFFFAOYSA-N
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Description

The compound “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole” likely belongs to the class of organoboron compounds . These compounds are often used in organic synthesis due to their reactivity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS .


Chemical Reactions Analysis

Organoboron compounds are often used in borylation reactions . They can also participate in nucleophilic reactions due to the strong electronegativity of the boron atom .


Physical And Chemical Properties Analysis

Similar compounds often have the following properties: solid state at 20°C, solubility in acetone, and a melting point in the range of 102.0 to 106.0 °C .

Scientific Research Applications

Synthesis and Properties of Polycarbazoles

Fu and Bo (2005) explored the synthesis and properties of high-molecular-weight conjugated polycarbazoles. They developed two strategies to enhance the solubility and molecular weight of carbazole polymers, using N-octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole and alkylated dibromocarbazole. These polymers demonstrated good solubility in organic solvents and were characterized for their optical, electrochemical, and thermal properties (Fu & Bo, 2005).

Fluorescent Probes

You-min (2014) reported on the synthesis of novel near-infrared indole carbazole borate fluorescent probes. The process involved the synthesis of 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde, leading to a new near-infrared fluorescence probe of carbazole borate ester (You-min, 2014).

Crystal Structure and DFT Studies

Liao et al. (2022) focused on the crystal structure and Density Functional Theory (DFT) studies of compounds related to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. They confirmed the structures with various spectroscopic techniques and X-ray diffraction, offering insights into the molecular structure and physicochemical properties of these compounds (Liao et al., 2022).

Organic Electron Donors

Bifari and El-Shishtawy (2021) synthesized new organic electron-donors derived from carbazole. These electron donors, such as 9-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) carbazole-3-carbaldehyde, have potential applications in different synthetic approaches (Bifari & El-Shishtawy, 2021).

Conjugated Polymers for Luminescence

Zhu et al. (2007) discussed the synthesis of soluble conjugated polymers that exhibit brilliant red colors. These polymers are prepared upon Suzuki polycondensation reactions and consist of units like carbazole, which are significant for their photophysical properties (Zhu et al., 2007).

Semiconductor Polymers

Kawashima et al. (2013) developed a method for synthesizing naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers, using compounds like 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole. These polymers are important for high-performance semiconducting applications (Kawashima et al., 2013).

Synthesis of Heteroaryl-linked Benzimidazoles

Rheault et al. (2009) demonstrated a microwave-assisted synthesis method for heteroaryl-substituted benzimidazoles, utilizing compounds like N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles. This method is applicable to the synthesis of a wide range of heteroaryl-substituted benzimidazoles (Rheault et al., 2009).

Safety And Hazards

Organoboron compounds can cause skin and eye irritation. They may also cause respiratory irritation .

Future Directions

The future directions of research on organoboron compounds are vast. They are used in various fields such as organic synthesis, medicinal chemistry, and materials science due to their unique properties and reactivity .

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BNO2/c1-17(2)18(3,4)22-19(21-17)12-9-10-16-14(11-12)13-7-5-6-8-15(13)20-16/h5-11,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVCVPGNHWNNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

CAS RN

855738-89-5
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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